molecular formula C17H26N2O2S B2444346 tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate CAS No. 1353967-09-5

tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Cat. No.: B2444346
CAS No.: 1353967-09-5
M. Wt: 322.47
InChI Key: TZLQLMYEAOVVKB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a 5-methylpyridin-2-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base like sodium hydride.

    Attachment of the 5-Methylpyridin-2-ylthio Group: This step involves a nucleophilic substitution reaction where the piperidine derivative reacts with 5-methylpyridin-2-thiol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules

Biology

The compound has potential applications in the development of biologically active molecules. Its piperidine core is a common motif in many natural products and pharmaceuticals, suggesting its utility in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of the pyridine ring and the piperidine scaffold makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The piperidine ring could mimic natural substrates, while the pyridine and thioether groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate is unique due to the presence of the 5-methylpyridin-2-ylthio group. This group can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-[(5-methylpyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-13-5-6-15(18-11-13)22-12-14-7-9-19(10-8-14)16(20)21-17(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLQLMYEAOVVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)SCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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